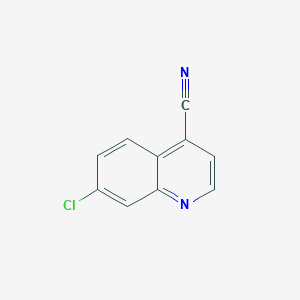

7-Chloroquinoline-4-carbonitrile

Descripción general

Descripción

7-Chloroquinoline-4-carbonitrile is a quinoline compound used as an intermediate in the synthesis of other biologically active compounds . It has been shown to be an antiproliferative agent with a hydroxyl group, amino group, and a functionalized aromatic ring . It also has been shown to be useful as a reagent in organic chemistry due to its electrophilic properties .

Synthesis Analysis

The synthesis of 7-Chloroquinoline-4-carbonitrile involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .

Molecular Structure Analysis

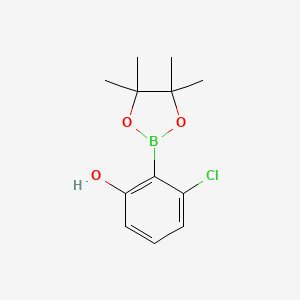

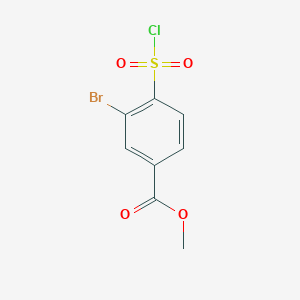

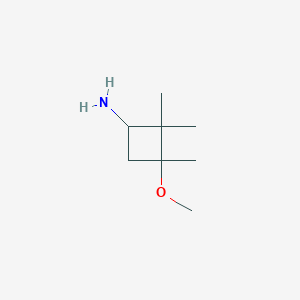

The molecular formula of 7-Chloroquinoline-4-carbonitrile is C10H5ClN2 . Its molecular weight is 188.61 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Chloroquinoline-4-carbonitrile include the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloroquinoline-4-carbonitrile include a molecular weight of 188.61 g/mol and a molecular formula of C10H5ClN2 .

Aplicaciones Científicas De Investigación

Quorum Sensing Inhibition

7-Chloroquinoline-4-carbonitrile: derivatives have been studied for their potential as quorum sensing inhibitors . Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. By inhibiting QS, these compounds can disrupt bacterial communication, thereby reducing pathogenicity and resistance to antibiotics .

Antibiofilm Activity

Compounds synthesized from 7-Chloroquinoline-4-carbonitrile have shown promising results in preventing biofilm formation. Biofilms are protective layers that bacteria form on surfaces, which make them more resistant to antibiotics. These compounds can potentially reduce biofilm formation by up to 50%, making them valuable in the fight against drug-resistant bacterial infections .

Antivirulence Effects

Some derivatives of 7-Chloroquinoline-4-carbonitrile have demonstrated significant antivirulence effects. For instance, they can reduce the synthesis of pyocyanin, a virulence factor, by over 70%. This reduction can weaken the bacteria’s ability to cause disease, providing an alternative strategy to traditional antibiotics .

Antimicrobial Activity

Derivatives of 7-Chloroquinoline-4-carbonitrile have been synthesized and tested for their antimicrobial activity. These compounds have displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL, indicating strong potential as antimicrobial agents. However, they have not shown antifungal activity, suggesting specificity towards bacterial pathogens .

Antimalarial Potential

The core structure of 7-Chloroquinoline-4-carbonitrile is similar to that of chloroquine, a well-known antimalarial drug. This similarity suggests that derivatives of this compound could be developed as new antimalarial agents, offering a new avenue for treating this life-threatening disease .

Anticancer Research

Recent studies have explored the use of 7-Chloroquinoline-4-carbonitrile derivatives in anticancer research. The compounds’ ability to interfere with cellular signaling pathways and inhibit tumor growth makes them potential candidates for developing new cancer therapies .

Mecanismo De Acción

Target of Action

It’s known that 4-aminoquinoline nucleus, a similar compound, is used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It’s synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .

Biochemical Pathways

It’s known that similar compounds, such as 4-aminoquinoline nucleus, are used in designing bioactive compounds that affect various biochemical pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .

Pharmacokinetics

The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .

Result of Action

It’s known that similar compounds, such as 4-aminoquinoline nucleus, have anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Action Environment

It’s known that the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .

Safety and Hazards

While specific safety and hazard information for 7-Chloroquinoline-4-carbonitrile is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propiedades

IUPAC Name |

7-chloroquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTKFPVERGJTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinoline-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)